

A Guide to the Spectroscopic Characterization of Ethyl 6-bromonicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 6-bromonicotinate*

Cat. No.: *B170660*

[Get Quote](#)

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and quality assessment of **Ethyl 6-bromonicotinate** (CAS No: 132334-98-6), a key building block in pharmaceutical and agrochemical research. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a vital resource for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

Ethyl 6-bromonicotinate, with the molecular formula $C_8H_8BrNO_2$, is a substituted pyridine derivative. The presence of the bromine atom, the aromatic ring, and the ethyl ester functionality gives rise to a unique spectroscopic fingerprint, which is crucial for its structural confirmation and purity analysis. Understanding this fingerprint is the first step in ensuring the integrity of subsequent synthetic transformations.

Below is the chemical structure with IUPAC numbering for unambiguous referencing in the spectral analysis sections.

Caption: Molecular structure of **Ethyl 6-bromonicotinate** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum of **Ethyl 6-bromonicotinate** is characterized by three distinct aromatic proton signals and the classic quartet-triplet pattern of an ethyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~8.95	Doublet of doublets (dd)	1H	~2.4, 0.8	H2
~8.18	Doublet of doublets (dd)	1H	~8.4, 2.4	H4
~7.55	Doublet of doublets (dd)	1H	~8.4, 0.8	H5
~4.40	Quartet (q)	2H	~7.1	H10 (-OCH ₂ CH ₃)
~1.41	Triplet (t)	3H	~7.1	H11 (-OCH ₂ CH ₃)

Note: These chemical shifts are predicted based on data from the analogous compound, **Methyl 6-bromonicotinate**, and standard ethyl ester values. Actual experimental values may vary slightly.[\[1\]](#)

Interpretation and Causality:

- Aromatic Protons (H2, H4, H5): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the ester group.
 - H2 is the most deshielded proton as it is positioned between two electron-withdrawing groups: the ring nitrogen and the ester at C3. It appears as a doublet of doublets due to coupling with H4 (meta-coupling, ~2.4 Hz) and H5 (para-coupling, ~0.8 Hz).

- H4 shows coupling to both H5 (ortho-coupling, ~8.4 Hz) and H2 (meta-coupling, ~2.4 Hz).
- H5 is ortho-coupled to H4 (~8.4 Hz) and para-coupled to H2 (~0.8 Hz).
- Ethyl Ester Protons (H10, H11): These protons exhibit a classic ethyl pattern.
 - The -OCH₂- protons (H10) are adjacent to an oxygen atom, which deshields them to ~4.40 ppm. They are split into a quartet by the three neighboring methyl protons ($n+1 = 3+1 = 4$).
 - The -CH₃ protons (H11) are further from the electronegative oxygen and appear upfield at ~1.41 ppm. They are split into a triplet by the two neighboring methylene protons ($n+1 = 2+1 = 3$).

Experimental Protocol: ¹H NMR

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 6-bromonicotinate** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: ~16 ppm.
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32, to achieve adequate signal-to-noise.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for **Ethyl 6-bromonicotinate** will show eight distinct signals.

Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~164.5	C7 (C=O)	Carbonyl carbon, highly deshielded.
~152.0	C2	Aromatic C-H adjacent to N.
~145.0	C6	Aromatic carbon bonded to Br, deshielded.
~140.0	C4	Aromatic C-H.
~128.5	C5	Aromatic C-H.
~127.0	C3	Aromatic carbon bonded to the ester group.
~62.0	C10 (-OCH ₂)	Aliphatic carbon bonded to oxygen.
~14.2	C11 (-CH ₃)	Aliphatic methyl carbon.

Note: These are estimated chemical shifts based on known substituent effects on pyridine and ethyl benzoate systems.[2][3]

Interpretation and Causality:

- Carbonyl Carbon (C7): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
- Aromatic Carbons (C2-C6): These carbons resonate in the typical aromatic region (120-155 ppm). The specific shifts are influenced by the nitrogen atom, the bromo-substituent, and the ester group. The carbon bearing the bromine (C6) and the carbon adjacent to the nitrogen (C2) are expected to be significantly downfield.
- Aliphatic Carbons (C10, C11): The methylene carbon (C10) is deshielded by the attached oxygen atom, appearing around 62 ppm. The terminal methyl carbon (C11) is the most upfield signal, as expected for a saturated alkyl carbon.

Experimental Protocol: ^{13}C NMR

- Sample Preparation: Use the same sample prepared for ^1H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ^{13}C .
- Instrumentation: Use a 100 MHz (or corresponding field strength) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: ~240 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
- Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3100-3000	Medium-Weak	C-H Stretch	Aromatic (Pyridine ring)
~2980-2850	Medium	C-H Stretch	Aliphatic (Ethyl group)
~1725	Strong	C=O Stretch	Ester
~1580, ~1470	Medium-Strong	C=C / C=N Stretch	Aromatic Ring
~1250	Strong	C-O Stretch (acyl-O)	Ester
~1100	Strong	C-O Stretch (O-alkyl)	Ester
~1020	Medium	C-Br Stretch	Aryl Bromide

Interpretation and Causality:

The IR spectrum of **Ethyl 6-bromonicotinate** is dominated by three strong, characteristic peaks, a pattern often seen in esters.[\[4\]](#)[\[5\]](#)

- **C=O Stretch:** A very strong and sharp absorption band around 1725 cm⁻¹ is the most prominent feature, unequivocally indicating the presence of the ester carbonyl group. Its position is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring.
- **C-O Stretches:** Two strong bands are expected for the C-O bonds of the ester. The acyl-O stretch (C-O adjacent to the carbonyl) appears at a higher wavenumber (~1250 cm⁻¹) than the O-alkyl stretch (~1100 cm⁻¹).
- **Aromatic and Aliphatic Stretches:** The regions above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirm the presence of both parts of the molecular structure. The C=C and C=N ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply the sample and lower the pressure arm to ensure good contact.
 - Collect the sample spectrum.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Processing: The instrument software automatically performs a background subtraction and Fourier transformation to generate the final IR spectrum.

Mass Spectrometry (MS)

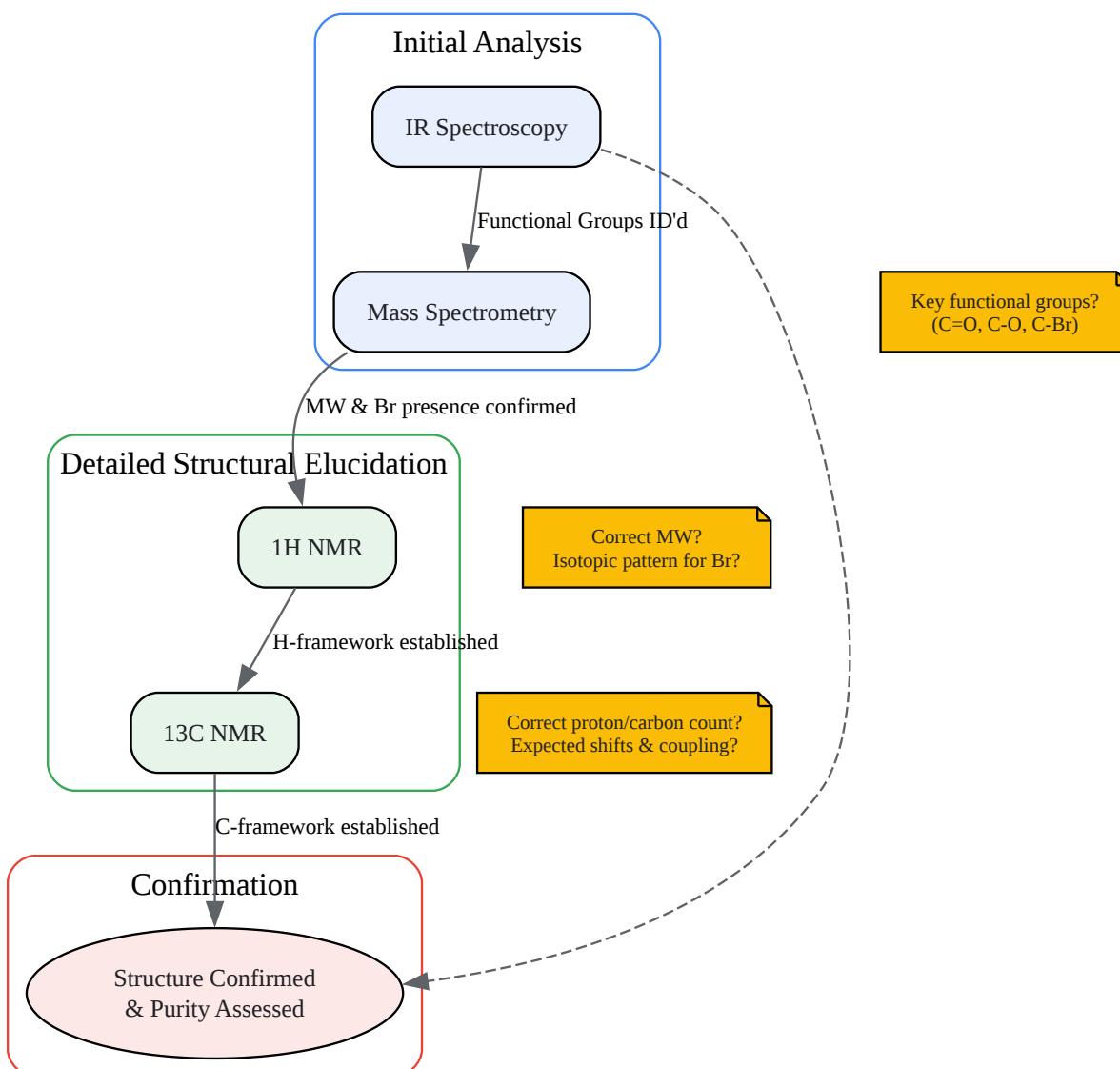
Mass spectrometry provides the molecular weight and elemental composition of a molecule. Its fragmentation pattern offers valuable structural clues.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance	Assignment
231 / 229	High	$[\text{M}]^{+}$ (Molecular Ion)
186 / 184	High	$[\text{M} - \text{OCH}_2\text{CH}_3]^{+}$
158 / 156	Medium	$[\text{M} - \text{COOCH}_2\text{CH}_3]^{+}$
76	Medium	$[\text{C}_5\text{H}_4\text{N}]^{+}$

Interpretation and Causality:

- Molecular Ion Peak ($[M]^{+ \cdot}$): The most critical feature is the molecular ion peak. Due to the near 1:1 natural abundance of bromine isotopes (^{79}Br and ^{81}Br), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 229 (for $\text{C}_8\text{H}_8^{79}\text{BrNO}_2$) and m/z 231 (for $\text{C}_8\text{H}_8^{81}\text{BrNO}_2$). This characteristic $M / M+2$ pattern is a definitive indicator of a monobrominated compound.
- Key Fragmentation Pathways:
 - Loss of an Ethoxy Radical (M-45): A common and favorable fragmentation for ethyl esters is the cleavage of the C-O single bond, leading to the loss of an ethoxy radical ($\cdot\text{OCH}_2\text{CH}_3$, 45 Da). This results in a stable acylium ion at m/z 184/186. This fragment will also exhibit the 1:1 bromine isotope pattern.
 - Loss of the Bromo Radical (M-79/81): Cleavage of the C-Br bond can lead to a fragment corresponding to ethyl nicotinate at m/z 150.
 - Loss of the Ester Group: Cleavage can result in the loss of the entire carboethoxy group ($\cdot\text{COOCH}_2\text{CH}_3$, 73 Da), yielding a bromopyridinyl cation at m/z 156/158.


Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.
- Instrumentation: Use a mass spectrometer (e.g., a quadrupole or time-of-flight) with an EI source.
- Acquisition Parameters:
 - Ionization Energy: 70 eV (standard).
 - Source Temperature: 200-250 °C.
 - Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

- Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peak ($M/M+2$) and major fragment ions.

Integrated Spectroscopic Workflow

Confirming the identity of **Ethyl 6-bromonicotinate** requires a synergistic approach, using each technique to validate the findings of the others.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the spectroscopic confirmation of **Ethyl 6-bromonicotinate**.

References

- Chemistry LibreTexts. Mass Spectrometry - Isotope Effects. [\[Link\]](#)
- Reich, H. J. ^{13}C NMR Chemical Shifts.
- Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [\[Link\]](#)
- iChemical. 6-Bromonicotinicacid, CAS No. 6311-35-9. [\[Link\]](#)
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 6-bromonicotinate CAS#: 26218-78-0 [amp.chemicalbook.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. mdpi.com [mdpi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of Ethyl 6-bromonicotinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170660#spectroscopic-data-for-ethyl-6-bromonicotinate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com